Home > Products > Screening Compounds P84575 > 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid - 1018255-95-2

2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid

Catalog Number: EVT-3167969
CAS Number: 1018255-95-2
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzimidazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of applications in scientific research. [] These compounds are characterized by a benzene ring fused to an imidazole ring. The presence of nitrogen atoms and the possibility for diverse substitutions on the benzimidazole core contribute to their versatile chemical reactivity and wide-ranging biological activities. []

-[(5′,6′,7′,8′-Tetrahydro-5′,5′,8′,8′-tetramethyl)-2′-naphthyl]-1-ethyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester []

Compound Description: This compound is a retinoid analog containing a tetrahydronaphthalene structure linked to a substituted benzimidazole ring. Retinoids are known for their diverse biological activities, including roles in vision, cell growth and differentiation, and embryonic development. []

Relevance: This compound shares a common core structure with 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid: a benzimidazole ring substituted at the 5-position with a carboxylic acid or ester group. The variations lie in the substituents at the 1 and 2 positions of the benzimidazole. This structural similarity suggests potential shared synthetic pathways or pharmacological properties. []

-[Methoxycarbonyl(4-methoxyphenyl)methylsulfanyl]-1H-benzimidazole-4-carboxylic Acid Amide (KR-33889) []

Compound Description: KR-33889 is a potent and orally active poly(ADP-ribose) polymerase (PARP)-1 inhibitor. It demonstrated cardioprotective effects in both in vitro and in vivo models of myocardial ischemia. It acts by inhibiting PARP-1 activity, thereby attenuating injury caused by oxidative stress and inflammation. []

Relevance: KR-33889 and 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid belong to the benzimidazole carboxylic acid amide class of compounds. Both possess a benzimidazole ring with carboxylic acid amide functionality at the 4-position. The presence of different substituents on the benzimidazole ring in both compounds highlights the potential for modifications to tune their pharmacological properties. []

-[Carboxy(4-methoxyphenyl)methylsulfanyl]-1H-benzimidazole-4-carboxylic Acid Amide (KR-34285) []

Compound Description: KR-34285 is the major metabolite of KR-33889, exhibiting similar but weaker cardioprotective effects through PARP-1 inhibition in preclinical models of myocardial ischemia. []

Relevance: KR-34285 shares structural similarities with both 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid and KR-33889. All three compounds possess a benzimidazole core with a carboxylic acid amide group at the 4-position. The subtle differences in their substituents at other positions on the benzimidazole ring suggest the importance of these variations in determining their pharmacological potency and metabolic profiles. []

-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid (CV-11974) [, , ]

Compound Description: This compound is a highly potent and long-acting angiotensin II (AII) receptor antagonist, demonstrating efficacy in reducing blood pressure in various hypertensive rat models. [, ] It acts as a noncompetitive antagonist of the AII subtype 1 receptor and exhibits a long duration of action. [] It has also been shown to attenuate the tubuloglomerular feedback response during NO synthase blockade in rats. []

Relevance: This compound and 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid are both benzimidazole-7-carboxylic acids. They share the core structure of a benzimidazole ring substituted at the 7-position with a carboxylic acid and at the 2-position with an ethoxy group. The main difference lies in the substituent at the 1-position of the benzimidazole ring. This structural similarity highlights the importance of the benzimidazole-7-carboxylic acid moiety in mediating interactions with angiotensin II receptors. [, , ]

(±)-1-(Cyclohexyloxycarbonyloxy)ethyl 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate (TCV-116) [, , ]

Compound Description: This compound acts as a prodrug for CV-11974, exhibiting enhanced oral bioavailability and demonstrating potent and sustained antihypertensive effects in preclinical models. [, , ] It is converted to the active metabolite CV-11974 in vivo. []

Relevance: TCV-116 is the prodrug of CV-11974 and shares a similar structure with 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid. Both TCV-116 and CV-11974 share the core structure of a benzimidazole ring with a substituent at the 7-position with a carboxylic acid and at the 2-position with an ethoxy group. This emphasizes the role of prodrug strategies in optimizing the pharmacokinetic properties of benzimidazole-based AII receptor antagonists. [, , ]

-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide []

Compound Description: This compound demonstrated significant inhibitory activity against several cancer cell lines in vitro. []

Relevance: While structurally different from 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid in its core structure (indazole vs. benzimidazole), the presence of similar substituents like 4-methoxyphenyl and carboxamide groups, coupled with its antiproliferative activity, highlights the potential for exploring related benzimidazole derivatives for anticancer properties. []

-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739) []

Compound Description: This compound selectively targets the Neurotensin receptor type 2 (NTS2) and exhibits analgesic effects. []

Relevance: Although NTRC-739 differs from 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid in its core heterocyclic structure (pyrazole vs. benzimidazole), the shared presence of a carboxylic acid group and similar substituents like 4-fluorophenyl and 2-methoxyphenyl groups underlines the possibility of exploring structure-activity relationships within a broader class of heterocyclic carboxylic acid derivatives for potential analgesic properties. []

-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic Acid (NTRC-844) []

Compound Description: Similar to NTRC-739, NTRC-844 is a selective antagonist for the neurotensin receptor type 2 (NTS2), exhibiting analgesic activity in animal pain models. []

Relevance: NTRC-844 shares a similar structure with NTRC-739, possessing a pyrazole core with a carboxylic acid group and substituents like 4-fluorophenyl and 2-methoxyphenyl groups. Its structural difference from 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid (pyrazole vs. benzimidazole) further emphasizes the broader relevance of exploring heterocyclic carboxylic acid derivatives for potential analgesic activities. []

-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic Acid []

Compound Description: This compound is a pyrazole derivative. The study highlighted the importance of single-crystal X-ray analysis in unambiguously determining the regiochemistry of such pyrazole derivatives. []

Relevance: This compound, although possessing a pyrazole core unlike 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid which has a benzimidazole core, shares similar substituents like 4-chlorophenyl and 4-methoxyphenyl groups, emphasizing the importance of exploring structure-activity relationships within a broader class of heterocyclic compounds with these substituents. []

Classification
  • Chemical Class: Benzimidazole
  • Molecular Formula: C17H16N2O4
  • Molecular Weight: 312.32 g/mol
  • CAS Number: 1018255-95-2.
Synthesis Analysis

The synthesis of 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves several key steps:

  1. Starting Material: The synthesis begins with commercially available 3-ethoxy-4-methoxybenzaldehyde.
  2. Formation of Benzimidazole Core: A condensation reaction occurs between the benzaldehyde and o-phenylenediamine in the presence of an acid catalyst, leading to the formation of the benzimidazole core.
  3. Carboxylation: The benzimidazole intermediate undergoes carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group .

Industrial Production Methods

In an industrial context, the synthesis can be scaled up by optimizing parameters such as temperature and pressure, and employing continuous flow reactors. The use of recyclable catalysts and solvents enhances efficiency and sustainability in production processes.

Molecular Structure Analysis

The molecular structure of 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid includes a benzimidazole core linked to a phenyl group that carries both ethoxy and methoxy substituents.

Chemical Reactions Analysis

The primary chemical reactions involving this compound include:

  1. Condensation Reaction: Between 3-ethoxy-4-methoxybenzaldehyde and o-phenylenediamine to form the benzimidazole framework.
  2. Carboxylation Reaction: The introduction of the carboxylic acid group via reaction with carbon dioxide under specific conditions (high temperature and pressure).

These reactions are significant in establishing the compound's structure and enhancing its biological activity .

Mechanism of Action

The mechanism of action for 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid involves interactions with specific molecular targets such as enzymes or receptors.

Biological Effects

The compound may exhibit anticancer properties by inhibiting certain enzymes involved in cell proliferation. This inhibition can disrupt cellular pathways that facilitate tumor growth, making it a potential candidate for therapeutic applications in oncology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.

Chemical Properties

  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.

Relevant Data

The melting point, boiling point, and other thermodynamic properties have not been explicitly detailed in the available literature but are crucial for practical applications in synthesis and formulation .

Applications

The applications of 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid span various fields:

  1. Medicinal Chemistry: Due to its potential anticancer properties, it is being explored as a lead compound for drug development.
  2. Biological Research: Useful in studies related to enzyme inhibition and cancer cell proliferation.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of other biologically active compounds.

This compound's unique structure contributes to its versatility in research and industrial applications, making it a valuable subject for further studies .

Properties

CAS Number

1018255-95-2

Product Name

2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid

IUPAC Name

2-(3-ethoxy-4-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

InChI

InChI=1S/C17H16N2O4/c1-3-23-15-9-10(5-7-14(15)22-2)16-18-12-6-4-11(17(20)21)8-13(12)19-16/h4-9H,3H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

PHPRGXDXXVQICU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.